![molecular formula C22H26N4O4S2 B2509278 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide CAS No. 422276-19-5](/img/no-structure.png)

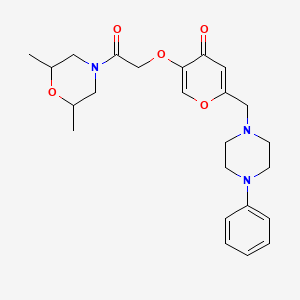

6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a quinazolinone group, which is a type of heterocyclic compound. Quinazolinones are known to have various biological activities and are used in medicinal chemistry .

Synthesis Analysis

Quinazolinones can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Scientific Research Applications

- The compound’s structural features may interact with essential enzymes or metabolic pathways in the parasite, disrupting its survival and replication .

- Researchers investigate their effects on neuronal excitability and ion channels, seeking safer and more effective antiepileptic drugs .

- Investigations focus on their efficacy against various fungal pathogens, including those causing plant diseases .

- Scientists evaluate their effectiveness against specific pathogens, aiming for novel antibiotics or antifungal agents .

Antimalarial Activity

Antitumor Properties

Anticonvulsant Effects

Fungicidal Properties

Antimicrobial Applications

Anti-Inflammatory Potential

Mechanism of Action

Target of Action

Quinazolinone compounds are known to have broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects . The specific targets of “6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide” would depend on its specific structure and functional groups.

Mode of Action

The mode of action of quinazolinone compounds can vary widely depending on their specific structure and functional groups. They may interact with their targets through a variety of mechanisms, including inhibition, activation, or modulation of the target’s activity .

Biochemical Pathways

Quinazolinone compounds can affect a variety of biochemical pathways due to their broad range of applications. The specific pathways affected by “6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide” would depend on its specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinazolinone compounds can vary widely depending on their specific structure and functional groups. These properties can significantly impact a compound’s bioavailability .

Result of Action

The molecular and cellular effects of quinazolinone compounds can vary widely depending on their specific targets and mode of action. These effects can include changes in cellular signaling, gene expression, or cell viability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of quinazolinone compounds .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide' involves the condensation of 2-(4-sulfamoylphenyl)ethylamine with 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid, followed by reduction of the resulting imine to form the target compound.", "Starting Materials": [ "2-(4-sulfamoylphenyl)ethylamine", "6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(4-sulfamoylphenyl)ethylamine in ethanol and add 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid. Stir the mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 3: Combine the organic layers and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in ethanol and add sodium borohydride. Stir the mixture at room temperature for 24 hours.", "Step 5: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 6: Combine the organic layers and evaporate the solvent to obtain the crude product.", "Step 7: Dissolve the crude product in ethanol and add sodium hydroxide. Stir the mixture at room temperature for 24 hours.", "Step 8: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 9: Combine the organic layers and evaporate the solvent to obtain the pure product." ] } | |

CAS RN |

422276-19-5 |

Product Name |

6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide |

Molecular Formula |

C22H26N4O4S2 |

Molecular Weight |

474.59 |

IUPAC Name |

6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide |

InChI |

InChI=1S/C22H26N4O4S2/c23-32(29,30)17-11-9-16(10-12-17)13-14-24-20(27)8-2-1-5-15-26-21(28)18-6-3-4-7-19(18)25-22(26)31/h3-4,6-7,9-12H,1-2,5,8,13-15H2,(H,24,27)(H,25,31)(H2,23,29,30) |

InChI Key |

MTEUYIZMOWVNQI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

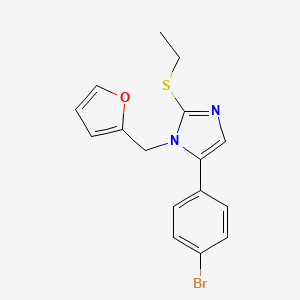

![2-Ethyl-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2509195.png)

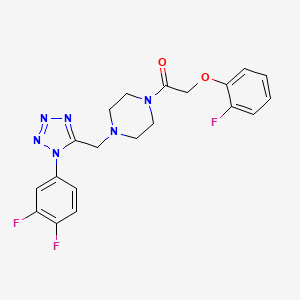

![1-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509197.png)

![3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid](/img/structure/B2509198.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime](/img/structure/B2509199.png)

![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2509200.png)

![3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2509201.png)

![2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide](/img/structure/B2509202.png)

![N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide](/img/structure/B2509211.png)

![2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2509212.png)

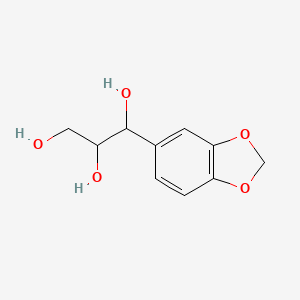

![N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine](/img/structure/B2509214.png)